(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-Dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-Dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid
Brand Name: Vulcanchem
CAS No.: 118498-93-4
VCID: VC0038326
InChI: InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11+,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+
SMILES: CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C
Molecular Formula: C58H83NO18
Molecular Weight: 1082.3 g/mol

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-Dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

CAS No.: 118498-93-4

Main Products

VCID: VC0038326

Molecular Formula: C58H83NO18

Molecular Weight: 1082.3 g/mol

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-Dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid - 118498-93-4

CAS No. 118498-93-4
Product Name (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-Dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid
Molecular Formula C58H83NO18
Molecular Weight 1082.3 g/mol
IUPAC Name (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid
Standard InChI InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11+,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+
Standard InChIKey CFQHTKGGWFGEKG-WYJATRNTSA-N
Isomeric SMILES C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C4CC(C(O4)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C
SMILES CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C
Canonical SMILES CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C
Synonyms phenelfamycin C
PubChem Compound 6443945
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator